molecular formula C13H13BrN2O3 B2876053 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1311962-33-0

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B2876053
Numéro CAS: 1311962-33-0
Poids moléculaire: 325.162
Clé InChI: BECYIQGPGDRXMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including cell survival, neuroprotection, and modulation of neurotransmitter release. BD-1063 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and pharmacology.

Mécanisme D'action

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the sigma-1 receptor, which is primarily located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the receptor and prevents its activation, which leads to a downstream inhibition of various cellular pathways.
Biochemical and Physiological Effects
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects in different experimental models. For example, it has been shown to reduce the release of dopamine and glutamate in the brain, which may contribute to its neuroprotective effects. It has also been shown to modulate the activity of ion channels and transporters, which may have implications for its therapeutic potential in various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the sigma-1 receptor, which allows for more precise investigations into the role of this receptor in different physiological processes. However, one limitation of 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low potency compared to other sigma-1 receptor antagonists. This may limit its use in certain experimental models where higher doses are required.

Orientations Futures

There are several future directions for research on 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and the sigma-1 receptor. One area of interest is the potential therapeutic applications of sigma-1 receptor antagonists in various diseases, such as neurodegenerative diseases and cancer. Another area of research is the development of more potent and selective sigma-1 receptor antagonists, which may have improved therapeutic efficacy. Finally, there is a need for further investigations into the downstream effects of sigma-1 receptor inhibition, which may provide insights into the mechanisms underlying its therapeutic potential.

Méthodes De Synthèse

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 8-bromo-1,4-benzodioxine with cyanomethyl magnesium bromide, which produces 8-bromo-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine. This compound is then treated with ethyl chloroformate to produce 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid ethyl ester. Finally, this compound is converted to 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide through a reaction with ammonia.

Applications De Recherche Scientifique

8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in various scientific studies to investigate the role of the sigma-1 receptor in different physiological and pathological conditions. For example, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. It has also been studied for its potential applications in pain management, addiction, and depression.

Propriétés

IUPAC Name

5-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-2-16(4-3-15)13(17)9-7-10(14)12-11(8-9)18-5-6-19-12/h7-8H,2,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECYIQGPGDRXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC2=C(C(=C1)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.